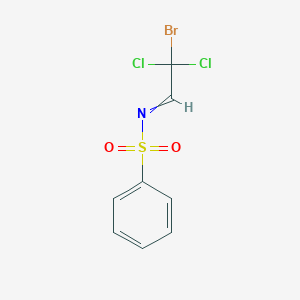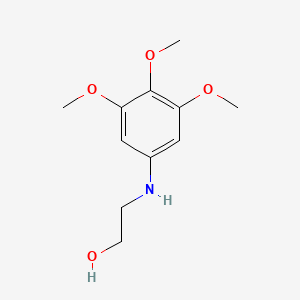
2-(3,4,5-Trimethoxyanilino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trimethoxyanilino)ethanol is an organic compound characterized by the presence of a 3,4,5-trimethoxyanilino group attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyanilino)ethanol typically involves the reaction of 3,4,5-trimethoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(3,4,5-Trimethoxyanilino)ethanol can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxyanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trimethoxyanilino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trimethoxyanilino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyaniline: A precursor to 2-(3,4,5-Trimethoxyanilino)ethanol, used in similar applications.
2-(3,4,5-Trimethoxyanilino)acetic acid: Another derivative with potential biological activities.
3,4,5-Trimethoxybenzylamine: A related compound with different functional groups but similar structural features.
Uniqueness
2-(3,4,5-Trimethoxyanilino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
121495-51-0 |
|---|---|
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyanilino)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-6-8(12-4-5-13)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3 |
Clave InChI |
NBJQSHMDRPAEBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


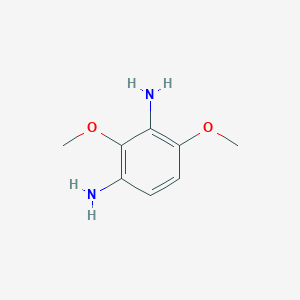
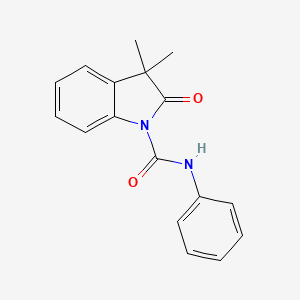
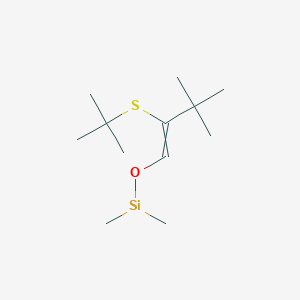
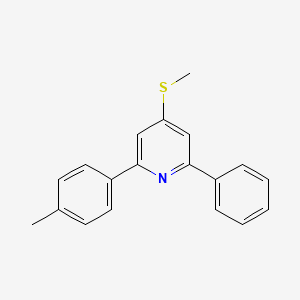


![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)

![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
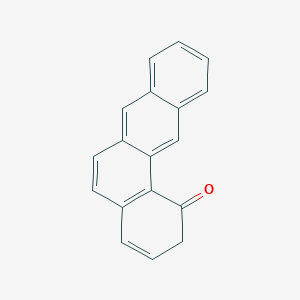
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
